Cas no 2640969-48-6 (N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine)
![N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine structure](https://www.kuujia.com/scimg/cas/2640969-48-6x500.png)
N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
- AKOS040708989
- F6619-4399
- 2640969-48-6
-
- Inchi: 1S/C16H23N7/c1-4-18-14-9-12(2)20-16(21-14)23-7-5-22(6-8-23)15-11-17-10-13(3)19-15/h9-11H,4-8H2,1-3H3,(H,18,20,21)
- InChI Key: KOEWSZLQWCMFHD-UHFFFAOYSA-N
- SMILES: N1(C2N=C(C)C=C(NCC)N=2)CCN(C2C=NC=C(C)N=2)CC1
Computed Properties
- Exact Mass: 313.20149376g/mol
- Monoisotopic Mass: 313.20149376g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 358
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.1Ų
- XLogP3: 1.9
N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6619-4399-5μmol |
N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine |
2640969-48-6 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6619-4399-50mg |
N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine |
2640969-48-6 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6619-4399-20μmol |
N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine |
2640969-48-6 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6619-4399-100mg |
N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine |
2640969-48-6 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6619-4399-4mg |
N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine |
2640969-48-6 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6619-4399-75mg |
N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine |
2640969-48-6 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6619-4399-25mg |
N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine |
2640969-48-6 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6619-4399-5mg |
N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine |
2640969-48-6 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6619-4399-2mg |
N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine |
2640969-48-6 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6619-4399-3mg |
N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine |
2640969-48-6 | 3mg |
$94.5 | 2023-09-07 |
N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine Related Literature
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
Additional information on N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
Recent Advances in the Study of N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine (CAS: 2640969-48-6)
The compound N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine (CAS: 2640969-48-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique pyrimidine and piperazine scaffold, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, mechanism of action, and potential as a lead compound for drug development.
One of the key areas of research has been the compound's interaction with specific biological targets. Preliminary data suggest that it exhibits high affinity for certain kinase enzymes, which are often implicated in cancer and inflammatory diseases. In vitro studies have demonstrated its ability to inhibit the activity of these kinases at nanomolar concentrations, making it a candidate for further optimization and preclinical testing. The structural features of the compound, particularly the N-ethyl and methylpyrazine moieties, are believed to contribute to its binding efficiency and selectivity.
Another significant aspect of recent research has been the exploration of the compound's pharmacokinetic profile. Studies have indicated that it possesses favorable absorption and distribution properties, with moderate plasma protein binding and good metabolic stability. These characteristics are crucial for its potential as an orally bioavailable drug. Additionally, early toxicity assessments have shown a manageable safety profile, although further in vivo studies are required to confirm these findings.
Recent synthetic efforts have also focused on optimizing the production of N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine. Novel synthetic routes have been developed to improve yield and purity, addressing some of the challenges associated with its complex structure. These advancements are expected to facilitate larger-scale production for future clinical trials.
In conclusion, the compound N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine (CAS: 2640969-48-6) represents a promising candidate for further development in the field of medicinal chemistry. Its unique structural features, combined with its promising pharmacological and pharmacokinetic properties, make it a valuable subject of ongoing research. Future studies will likely focus on its therapeutic applications, particularly in oncology and inflammation, as well as further optimization of its synthetic pathways.
2640969-48-6 (N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine) Related Products
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)



